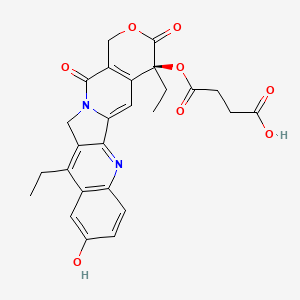
SN38-Cooh
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SN38-Cooh, also known as 7-ethyl-10-hydroxycamptothecin, is a potent antineoplastic agent derived from camptothecin. It is the active metabolite of irinotecan, a chemotherapeutic drug used primarily for the treatment of colorectal cancer. This compound is known for its ability to inhibit DNA topoisomerase I, an enzyme crucial for DNA replication and transcription, making it highly effective in inducing cell cycle arrest and apoptosis in cancer cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of SN38-Cooh typically involves the modification of camptothecin. One common method is the conjugation of 7-ethyl-10-hydroxycamptothecin with biocompatible polylactic acid (PLA) to form a prodrug. This process involves tethering SN38 to PLA with an appropriate degree of polymerization . Another method involves the conjugation of SN38 with cholesterol via a redox dual-responsive disulfide bond, forming SN38-SS-CST .
Industrial Production Methods
Industrial production of this compound often employs nanoprecipitation techniques to create nanoassemblies of the compound. For instance, SN38-SS-CST can self-assemble into nanoassemblies driven by hydrophobic interactions, π-π stacking, and hydrogen bonding . Additionally, SN38 can be loaded into nanostructured lipid carriers (NLCs) using methods like probe ultrasonication hot homogenization .
Analyse Chemischer Reaktionen
Types of Reactions
SN38-Cooh undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to changes in its microstructure.
Reduction: The compound can also undergo reduction reactions, particularly in redox-responsive environments.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or dithiothreitol.
Solvents: Dimethyl sulfoxide (DMSO) is often used to dissolve this compound for various reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation can lead to the formation of oxidized derivatives, while reduction can yield reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
SN38-Cooh has a wide range
Eigenschaften
Molekularformel |
C26H24N2O8 |
|---|---|
Molekulargewicht |
492.5 g/mol |
IUPAC-Name |
4-[[(19S)-10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl]oxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C26H24N2O8/c1-3-14-15-9-13(29)5-6-19(15)27-23-16(14)11-28-20(23)10-18-17(24(28)33)12-35-25(34)26(18,4-2)36-22(32)8-7-21(30)31/h5-6,9-10,29H,3-4,7-8,11-12H2,1-2H3,(H,30,31)/t26-/m0/s1 |
InChI-Schlüssel |
AOWPNVSSWGMHGV-SANMLTNESA-N |
Isomerische SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)OC(=O)CCC(=O)O)C2=NC5=C1C=C(C=C5)O |
Kanonische SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)OC(=O)CCC(=O)O)C2=NC5=C1C=C(C=C5)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


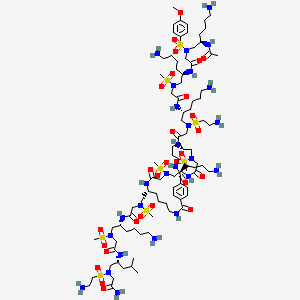

![[(2R,4S,5R)-3,4-dibenzoyloxy-5-[5-(hydroxymethyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]methyl benzoate](/img/structure/B15140231.png)
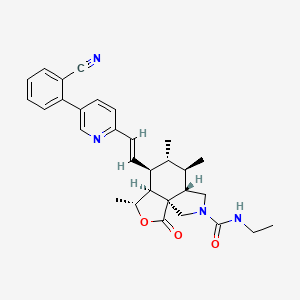
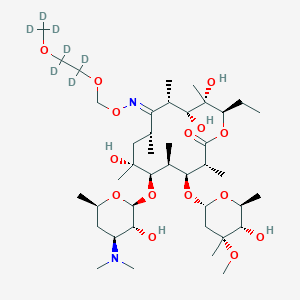
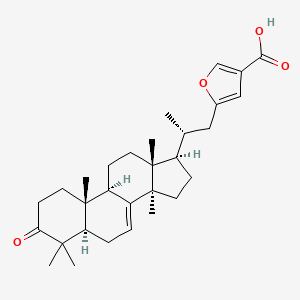
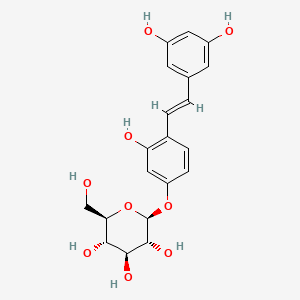
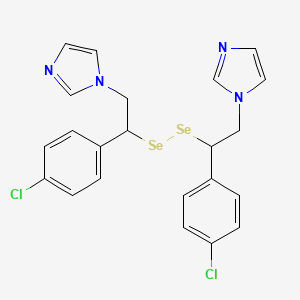
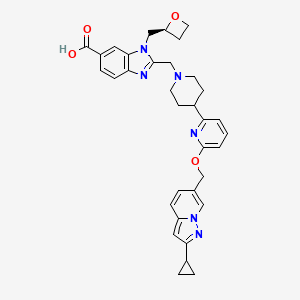
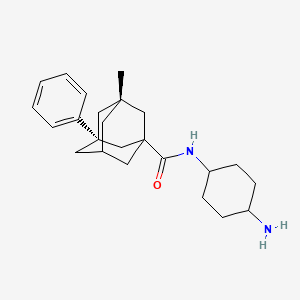
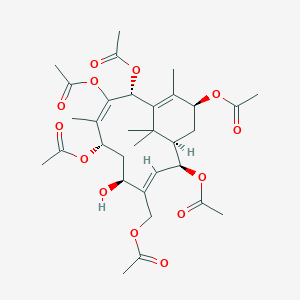

![3-[[3-chloro-5-[3-[(4-cyanophenyl)methyl]-4-oxophthalazin-1-yl]-6-fluoropyridin-2-yl]amino]propyl (2S)-2-amino-3-methylbutanoate](/img/structure/B15140303.png)
![N-[(2S)-3-cyclohexyl-1-[[(2S,3S)-3-methyl-1-oxo-1-spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylpentan-2-yl]amino]-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B15140313.png)
